
1-N-Ethylgaramine Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Ethylgaramine sulfate is a chemical compound primarily used as a reference standard in pharmaceutical applications. It belongs to the netilmicin family and is often utilized in laboratory tests as prescribed by the European Pharmacopoeia . This compound is known for its high purity and reliability in various analytical procedures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Ethylgaramine sulfate typically involves the ethylation of garamine, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to meet the standards set by regulatory authorities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Ethylgaramine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-N-Ethylgaramine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly in the field of antibiotics.
Industry: Applied in quality control processes to ensure the purity and potency of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 1-N-Ethylgaramine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-N-Ethylgaramine sulfate can be compared with other compounds in the netilmicin family, such as:
Netilmicin sulfate: Another member of the netilmicin family, used as an antibiotic.
Gentamicin sulfate: A similar compound with broad-spectrum antibiotic properties.
Amikacin sulfate: Known for its effectiveness against resistant bacterial strains.
Uniqueness: this compound is unique due to its specific ethylation, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as a reference standard in various analytical and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
864371-49-3 |
|---|---|
Molekularformel |
C₁₅H₃₁N₃O₆ ·xH₂SO₄ |
Molekulargewicht |
349.42 |
Synonyme |
2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-N1-ethyl-D-streptamine Sulfate Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


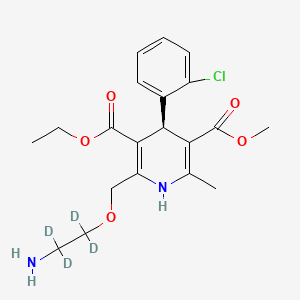
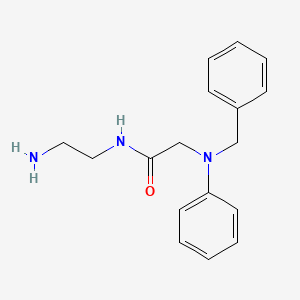
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)
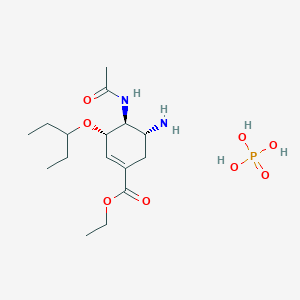
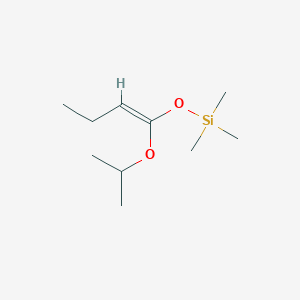
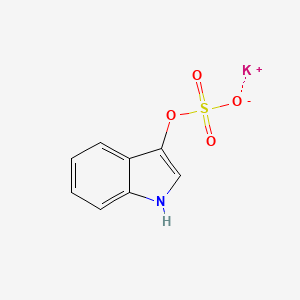
![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

